
Cy5.5
描述
Cy5.5 is a type of cyanine dye, which is a compound consisting of two nitrogen atoms connected by an odd number of methyl units . It is a near-infrared (IR) fluorescence-emitting dye with an absorbance maximum at 675 nm and an emission maximum at 694 nm . It is highly hydrophilic due to the presence of four sulfonate groups . Cy5.5 is often used for labeling proteins, antibodies, and small molecular compounds .
Synthesis Analysis
The synthesis of Cy5.5 involves a series of chemical reactions. A study detailed the incorporation of Cy5.5 derivatives into a set of DNA sequences . The synthesis of parent dyes was followed by the functionalization of one of their pendant alkyl chains with a monomethoxytrityl protective group. The remaining hydroxyl-terminated N-propyl linker permitted rapid phosphoramidite conversion and direct internal DNA incorporation into nascent oligonucleotides .
Molecular Structure Analysis
Cy5.5 has a molecular weight of 767.66 and a molecular formula of C44H46N3BF4O4 . The molecular structure of Cy5.5 is complex and involves several different types of bonds and interactions .
Chemical Reactions Analysis
The chemical reactions involving Cy5.5 are complex and can be influenced by various factors such as temperature, reagent ratios, reactant concentrations, solvent, and catalyst ratios . A study showed that Cy5.5 could be absorbed into the blood and transported through the endocytosis process .
Physical And Chemical Properties Analysis
Cy5.5 has several unique physical and chemical properties. It has a long wavelength, adjustable absorption and emission, high extinction coefficient, good water solubility, and relatively simple synthesis . It also has specific spectroscopic properties that parallel the parent dyes, with either no change or an increase in fluorescence quantum yield depending upon sequence .
科学研究应用
Biomedical Tracer Applications
Cy5.5 and Cy7.5 are the most commonly used NIR 2-region fluoresceins, which have good luminescence properties and important biomedical tracer applications . They have a low tissue absorption and scattering rate and high signal-to-noise ratio, making them incomparable for tumour diagnosis and the tracing of specific substances .
Precision Imaging of Tumours
Cy5.5 plays an irreplaceable role in the field of biomedical imaging, especially in precision imaging of tumours . The most commonly used red fluorescein is Cy5.5, which has a low tissue absorption and scattering rate and high signal-to-noise ratio, making it incomparable for tumour diagnosis .
Single Cell Imaging
Cy5.5 is also used in single cell imaging of specific cells and research related to drug metabolism labelling . This allows for the study of individual cells in greater detail, providing valuable insights into cellular functions and processes .
Fluorescent Labelling
Cy5.5 is a near-infrared fluorescent dye used for labeling peptides, proteins, and other biomolecules . It offers enhanced sensitivity and specificity for in vivo imaging and diagnostic applications .
Targeted Drug Delivery
Recent studies have utilized Cy5.5 for targeted drug delivery . This involves using Cy5.5 to label drugs, allowing them to be tracked as they move through the body and deliver medication to specific locations .
Disease Imaging
Cy5.5 has been used in the imaging of diseases such as endometriosis and testicular disorders . This allows for the visualization of disease progression and the effectiveness of treatments .
Luminescence Mechanism Research
Theoretical studies have been conducted on the spectrum and luminescence mechanism of Cy5.5 based on Density Functional Theory (DFT) . This research provides ideas and a theoretical basis for the relevant modification and application, as well as the development of new fluorescent dyes .
Development of New Fluorescent Dyes
By calculating the relevant molecular characteristics of Cy5.5, researchers can provide ideas and a theoretical basis for the development of new fluorescent dyes . This could lead to the creation of dyes with improved properties and expanded applications .
作用机制
Target of Action
Cy5.5, a member of the Cyanine family of synthetic polymethine dyes , is primarily used to fluorescently label oligonucleotides at either the 5’ or 3’ end, or internally . It is reactive, water-soluble, and has an absorbance maximum of 649 nm and an emission maximum of 670 nm .
Mode of Action
Cy5.5 interacts with its targets through non-covalent interactions . The differences in the luminescence properties and energy gaps of Cy5.5 molecules may be caused by the length of the conjugated chains between the two aromatic rings in the molecule . The fluorescence enhancement is thought to be directly related to the loss of rotational isomerization in cyanine dyes, an effect that would be promoted by stronger stacking systems .
Biochemical Pathways
The exact biochemical pathways affected by Cy5It is known that cy55 plays a crucial role in biomedical imaging, especially in precision imaging of tumors and single-cell imaging of specific cells . It is also used in research related to drug metabolism labeling .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Cy5It is known that cy55 has good luminescence properties and important biomedical tracer applications .
Result of Action
The molecular and cellular effects of Cy5.5’s action primarily involve its luminescent properties. It emits longer wavelengths of visible light after absorbing a certain wavelength of light . This property makes it invaluable in the field of biomedical imaging .
Action Environment
The action of Cy5.5 is influenced by environmental factors. For instance, the fluorescence properties of Cy5.5 depend on the environment . Moreover, Cy5.5 is more sensitive than Cy5 to environmental factors as well as to the structure of the linker . Despite its wide range of applications, Cy5.5 still suffers from low fluorescence quantum efficiency and a tendency to aggregate and denature .
属性
| { "Design of the Synthesis Pathway": "The synthesis of Cy5.5 involves the reaction of a cyanine dye with a succinimidyl ester derivative of a near-infrared fluorophore. The succinimidyl ester is used to activate the fluorophore for conjugation to a biomolecule or surface. The reaction is typically carried out in anhydrous conditions to prevent hydrolysis of the ester group and to promote efficient conjugation.", "Starting Materials": [ "Cyanine dye", "Succinimidyl ester derivative of a near-infrared fluorophore", "Anhydrous solvents" ], "Reaction": [ "Dissolve the succinimidyl ester derivative of the near-infrared fluorophore in anhydrous solvent", "Add the cyanine dye to the solution and stir for several hours at room temperature or at a slightly elevated temperature", "Purify the resulting Cy5.5 conjugate by column chromatography or other suitable purification methods" ] } | |
CAS 编号 |
210892-23-2 |
产品名称 |
Cy5.5 |
分子式 |
C₄₁H₄₄N₂O₁₄S₄ |
分子量 |
917.05 |
IUPAC 名称 |
(2Z)-2-[(2E,4E)-5-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate |
InChI |
InChI=1S/C41H44N2O14S4/c1-6-42-31-18-16-27-29(21-25(58(46,47)48)23-33(27)60(52,53)54)38(31)40(2,3)35(42)13-9-7-10-14-36-41(4,5)39-30-22-26(59(49,50)51)24-34(61(55,56)57)28(30)17-19-32(39)43(36)20-12-8-11-15-37(44)45/h7,9-10,13-14,16-19,21-24H,6,8,11-12,15,20H2,1-5H3,(H4-,44,45,46,47,48,49,50,51,52,53,54,55,56,57) |
InChI 键 |
LIZDKDDCWIEQIN-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C3=CC(=CC(=C3C=C2)S(=O)(=O)[O-])S(=O)(=O)O)C(C1=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=CC(=CC(=C6C=C5)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)O)(C)C |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Cyanine 5.5?
A1: While the exact molecular formula and weight may vary slightly depending on the specific Cyanine 5.5 derivative, the generally accepted values are:
Q2: What is the significance of the spectroscopic data for Cyanine 5.5?
A2: Cyanine 5.5 exhibits characteristic absorption and emission spectra in the near-infrared (NIR) region. Its maximum absorbance wavelength is typically around 675 nm, while its emission peak is around 690-700 nm. [, , , , ] These properties make it ideal for in vivo imaging applications, as biological tissues exhibit minimal autofluorescence in the NIR range. [, , , ]
Q3: How does Cyanine 5.5 perform under various conditions, and what are its common applications?
A3: Cyanine 5.5 demonstrates good chemical stability and can be conjugated to a variety of biomolecules, including antibodies, peptides, and nanoparticles, without significant loss of fluorescence. [, , , , , , ] It exhibits stability in simulated gastric fluid [] and maintains fluorescence in different biological environments. [, ] These features make it suitable for various applications like:
- In vivo optical imaging: Monitoring tumor growth, drug delivery, and biodistribution of therapeutics. [, , , , , , , ]
- Fluorescence microscopy: Visualizing cellular uptake and intracellular trafficking of labeled molecules. [, , , , ]
- Flow cytometry: Quantifying cell populations and analyzing cell surface marker expression. [, , , , ]
- Developing biosensors: Detecting specific analytes based on fluorescence changes upon binding. [, , ]
Q4: Can Cyanine 5.5 be used for labeling nanoparticles, and how does it affect their properties?
A4: Yes, Cyanine 5.5 can be successfully conjugated to various nanoparticles, including iron oxide nanoparticles, liposomes, and gold nanoparticles. [, , , , ] Conjugation often doesn't significantly affect the nanoparticle's physicochemical properties but enables their fluorescence detection and tracking in biological systems. [, , , , ]
Q5: How is Cyanine 5.5 used to improve drug delivery and targeting in cancer research?
A5: Cyanine 5.5 can be conjugated to tumor-targeting molecules like antibodies and peptides to create targeted imaging probes. [, , , , ] For example, researchers successfully used Cyanine 5.5-labeled:
- Anti-EGFR antibody (Erbitux): To visualize and characterize epidermal growth factor receptor (EGFR) expression in breast cancer xenografts. []
- Anti-CD24 antibody: To deliver liposomal cisplatin specifically to CD24-positive ovarian cancer cells. []
- cRGD peptide: To target integrin αvβ3 overexpressing tumors, allowing for their visualization and potential therapeutic intervention. []
Q6: Are there examples of Cyanine 5.5 being used to deliver drugs to specific organs?
A6: Researchers explored using inhalable liposomes loaded with Cyanine 5.5-labeled bovine serum albumin (BSA-Cy5.5) for targeted pulmonary delivery, achieving enhanced bioavailability compared to free BSA-Cy5.5. [] Another study investigated the spinal distribution of Cyanine 5.5 after injection via the lateral ventricle and cisterna magna in rats, suggesting a potential route for targeted drug delivery to the spinal cord. []
Q7: What evidence exists for the effectiveness of Cyanine 5.5-conjugated molecules in preclinical studies?
A7: Several studies using Cyanine 5.5-labeled probes in animal models have demonstrated promising results. For instance:
- Tumor detection: Cyanine 5.5-conjugated antibodies successfully visualized tumor growth and enabled the monitoring of therapeutic responses in vivo. [, , , , , ]
- Biodistribution studies: Cyanine 5.5 labeling facilitated the tracking of drug delivery systems and therapeutic molecules, providing insights into their pharmacokinetics and biodistribution. [, , , ]
- Monitoring disease progression: Researchers successfully used Cyanine 5.5-labeled probes to monitor inflammation in arthritis models, providing a potential tool for assessing disease activity and treatment response. [, ]
Q8: What are the primary analytical techniques used to detect and analyze Cyanine 5.5?
A8: Due to its unique fluorescence properties, Cyanine 5.5 can be readily detected and quantified using various analytical techniques, including:
- Fluorescence microscopy: Visualizing the distribution of Cyanine 5.5-labeled molecules within cells and tissues. [, , , , ]
- Flow cytometry: Quantifying cell populations based on Cyanine 5.5 fluorescence and analyzing cell surface marker expression. [, , , , ]
- In vivo optical imaging: Non-invasively monitoring the biodistribution and accumulation of Cyanine 5.5-labeled probes in living animals. [, , , , , , , ]
- Fluorescence spectroscopy: Measuring the excitation and emission spectra of Cyanine 5.5, allowing for its identification and quantification. [, , , ]
- High-performance liquid chromatography (HPLC): Separating and quantifying Cyanine 5.5 from complex mixtures, often used for purity analysis and biodistribution studies. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



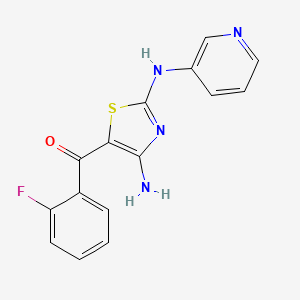
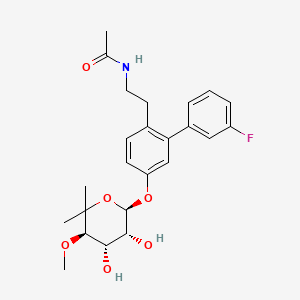
![Ethyl 2-(3-benzo[d]thiazol-2-ylureido)acetate](/img/structure/B560481.png)
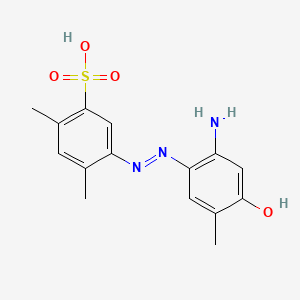
![4-[(4Z)-4-[[2-(4,5-dimethyl-2-nitrophenyl)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid](/img/structure/B560486.png)

![8-[(E)-3-(4-Chlorophenyl)prop-2-enoyl]-3-[(3,4-dichlorophenyl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B560489.png)
![N-[4-[2-[Methyl(benzyl)amino]ethyl]phenyl]-5-(3-pyridyl)-2-thiazoleamine](/img/structure/B560490.png)
![[(2S,5S)-2-[[(5-bromopyridin-2-yl)amino]methyl]-5-methylpiperidin-1-yl]-(3-fluoro-2-methoxyphenyl)methanone](/img/structure/B560491.png)

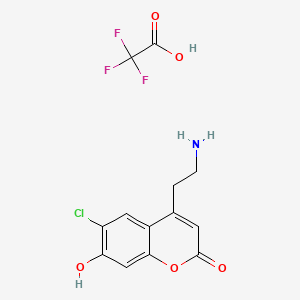
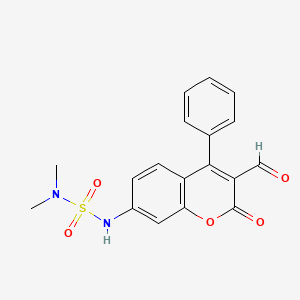
![3-[[[4-(6-Methylpyridin-2-yl)-5-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1,3-thiazol-2-yl]amino]methyl]benzonitrile](/img/structure/B560498.png)
